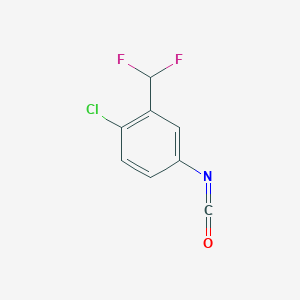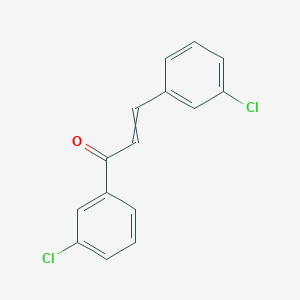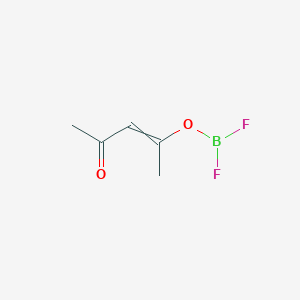
4-Difluoroboranyloxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoroboranyloxypent-3-en-2-one is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two fluorine atoms and an oxygen atom, which is further connected to a pent-3-en-2-one moiety. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry.
Métodos De Preparación
The synthesis of 4-Difluoroboranyloxypent-3-en-2-one typically involves the reaction of pent-3-en-2-one with a difluoroborane reagent. One common method is the reaction of pent-3-en-2-one with boron trifluoride etherate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
4-Difluoroboranyloxypent-3-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of boron-containing alcohols or alkanes.
Substitution: The fluorine atoms on the boron can be substituted with other nucleophiles such as alkoxides or amines, leading to the formation of new boron-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Difluoroboranyloxypent-3-en-2-one has several applications in scientific research:
Biology: The compound can be used to label biomolecules with boron, which can be useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism by which 4-Difluoroboranyloxypent-3-en-2-one exerts its effects is primarily through its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
4-Difluoroboranyloxypent-3-en-2-one can be compared with other boron-containing compounds such as:
4-Chloropent-3-en-2-one: This compound has a chlorine atom instead of the boron-fluorine moiety, leading to different reactivity and applications.
4-Fluoro-1,3-dioxolan-2-one: This compound contains a fluorine atom and a dioxolane ring, which imparts different chemical properties and uses.
Pent-3-en-2-one: The parent compound without the boron moiety, which has different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions due to the presence of the boron atom, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
42498-48-6 |
|---|---|
Fórmula molecular |
C5H7BF2O2 |
Peso molecular |
147.92 g/mol |
Nombre IUPAC |
4-difluoroboranyloxypent-3-en-2-one |
InChI |
InChI=1S/C5H7BF2O2/c1-4(9)3-5(2)10-6(7)8/h3H,1-2H3 |
Clave InChI |
JSEBPAAFVDAAAI-UHFFFAOYSA-N |
SMILES canónico |
B(OC(=CC(=O)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


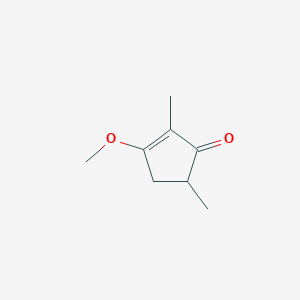

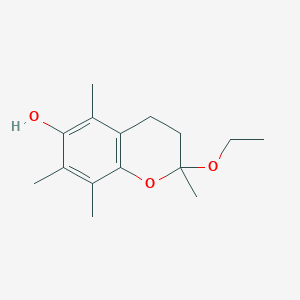
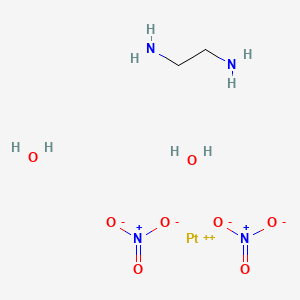

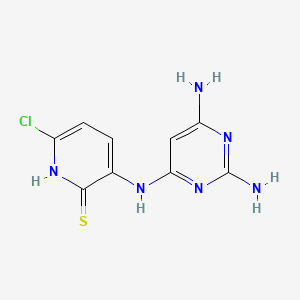
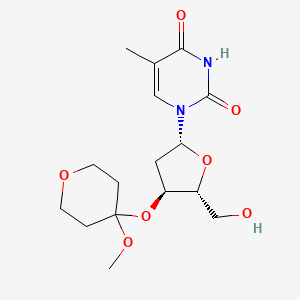
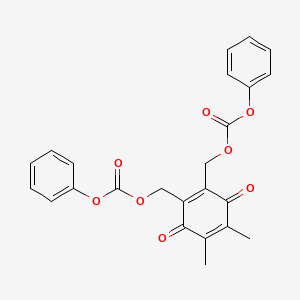
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
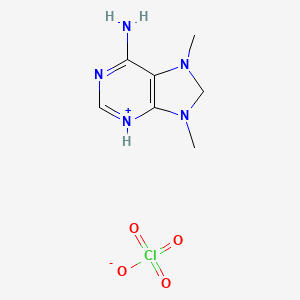
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
